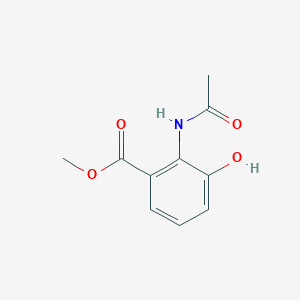

Methyl 2-acetamido-3-hydroxybenzoate

概要

説明

Methyl 2-acetamido-3-hydroxybenzoate, also known as N-acetyl-3-hydroxyanthranilic acid methyl ester, is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. This compound is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-hydroxybenzoate can be synthesized through various methods. One common approach involves the acylation of 3-hydroxyanthranilic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

Methyl 2-acetamido-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Methyl 2-acetamido-3-hydroxybenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the production of:

- STAT3 Signaling Pathway Inhibitors : These compounds have potential applications in cancer therapy by inhibiting the STAT3 pathway, which is often dysregulated in tumors .

- Kainate Receptor Modulators : Such compounds can influence neurological pathways and are being researched for their potential in treating neurodegenerative diseases .

- Potassium Channel Modulators : These are significant in cardiovascular and neurological drug development, affecting heart rhythm and neuronal excitability .

1.2 Analytical Applications

This compound is utilized in analytical chemistry for:

- Pharmaceutical Release Testing : It is employed to assess the release profiles of active pharmaceutical ingredients (APIs) during formulation development.

- Method Development : Its properties make it suitable for developing qualitative and quantitative analytical methods for other compounds .

Agrochemical Applications

This compound is also recognized as an intermediate in the synthesis of herbicides, particularly:

- Bentazon Metabolites : This compound plays a role in synthesizing metabolites of Bentazon, a selective post-emergence herbicide used to control broadleaf weeds in various crops .

4.1 Case Study on Pharmaceutical Development

A study published in a reputable journal highlighted the synthesis of a novel series of benzyloxyphenyl methylaminophenol derivatives using this compound as a starting material. The derivatives exhibited significant inhibitory activity against cancer cell lines, demonstrating the compound's potential in oncology research .

4.2 Case Study on Agrochemical Synthesis

Research conducted on the synthesis of Bentazon metabolites showed that this compound facilitated the formation of effective herbicides with lower environmental impact compared to traditional formulations. This has implications for sustainable agricultural practices, particularly in managing weed resistance .

作用機序

The mechanism of action of methyl 2-acetamido-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

類似化合物との比較

Methyl 2-acetamido-3-hydroxybenzoate can be compared with other similar compounds such as:

Methyl 3-hydroxybenzoate: Lacks the acetamido group, resulting in different chemical reactivity and biological activity.

Methyl 2-acetamido-4-hydroxybenzoate: Similar structure but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and potential biological activities.

生物活性

Methyl 2-acetamido-3-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Acetamido Group : Enhances solubility and biological activity.

- Hydroxyl Group : Contributes to its interaction with biological targets.

The compound exhibits biological activity primarily through its interaction with cyclooxygenase enzymes, particularly COX-2. This interaction leads to:

- Inhibition of Inflammatory Pathways : By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins.

- Analgesic Effects : The compound has shown potential in alleviating pain through its anti-inflammatory properties.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound can serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated its efficacy in reducing inflammation and pain in various animal models. For instance:

- In Vivo Studies : The compound was tested using acetic acid-induced writhing tests in mice, showing significant reductions in pain behavior compared to control groups .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Research findings include:

- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | COX-2 Inhibition | Antimicrobial Activity | Analgesic Effect |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Methyl 3-hydroxybenzoate | Low | Low | Minimal |

| Methyl 2-acetamido-4-hydroxybenzoate | Moderate | Moderate | Moderate |

Study 1: Analgesic Efficacy

In a study conducted to evaluate the analgesic properties of this compound, it was found that at doses of 20 mg/kg and 50 mg/kg, the compound significantly reduced nociceptive behavior in mice during both inflammatory and neurogenic phases . This study supports the potential use of this compound as an effective analgesic agent.

Study 2: Antimicrobial Evaluation

Another investigation focused on synthesizing derivatives from this compound, assessing their antimicrobial efficacy. Results indicated that several derivatives displayed potent activity against resistant bacterial strains, highlighting their potential for therapeutic applications in treating infections .

特性

IUPAC Name |

methyl 2-acetamido-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-9-7(10(14)15-2)4-3-5-8(9)13/h3-5,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQWWVFTDMWMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。